5-(4-Nitrophenyl)cyclohexane-1,3-dione
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Overview
Description
5-(4-Nitrophenyl)cyclohexane-1,3-dione is a chemical compound with the CAS Number: 55579-75-4 . It has a molecular weight of 233.22 and a linear formula of C12H11NO4 .
Molecular Structure Analysis
The molecule contains a total of 29 bonds. There are 18 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 2 ketone(s) (aliphatic), and 1 nitro group(s) (aromatic) .Physical And Chemical Properties Analysis
5-(4-Nitrophenyl)cyclohexane-1,3-dione has a molecular weight of 233.22 and a linear formula of C12H11NO4 . More specific physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific substituents attached to the cyclohexadiene core.Scientific Research Applications
Use as a Stabilizer in Propellants
- 5-Phenyl-cyclohexane-1,3-dione-4-carboxanilide, a derivative of cyclohexane-1,3-dione, has been utilized as a stabilizer for double-base propellants, showing positive results in stability tests (Soliman & El-damaty, 1984).
In Intramolecular Reactions and Crystal Structure Analysis
- Cyclohexane-1,3-dione and its derivatives demonstrate unique behavior in Michael additions to nitro-olefins, leading to the preparation of specialized compounds. For example, the crystal structure of 3-(4-bromophenyl)-6,7-dihydro-2-hydroxyiminobenzofuran-4(5H)-one, derived from cyclohexane-1,3-dione, has been extensively studied (Ansell, Moore, & Nielsen, 1971).
As a Catalyst in Oxidation Reactions
- Derivatives of cyclohexane-1,3-dione, like 3-(2-hydroxy-4-nitrophenylhydrazo)pentane-2,4-dione, have been used in catalyzing peroxidative oxidation and aerobic TEMPO-mediated selective oxidation reactions (Mahmudov et al., 2010).
In the Development of Fluorescent Chemosensors
- Cyclohexane-1,3-dione derivatives have been synthesized and characterized for use as selective fluorescent chemosensors for Co2+, demonstrating excellent selectivity and sensitivity (Subhasri & Anbuselvan, 2014).
In Synthesis and Spectroscopic Analysis
- Compounds like 3a-(o-nitrophenyl)octahydroindol-4-ones, synthesized from cyclohexane-1,3-dione derivatives, have been the subject of detailed spectroscopic analysis, highlighting their configurational and conformational aspects (Solé, Bosch, & Bonjoch, 1996).
In the Synthesis of Medicinal Compounds
- Cyclohexane-1,3-dione derivatives have been used in the synthesis of compounds for medicinal applications, as seen in the study of NTBC, a medicine for tyrosinemia type I. The study involved NMR and DFT calculations on NTBC and its metabolites (Gryff-Keller, Szczeciński, & Kraska-Dziadecka, 2011).
Safety And Hazards
properties
IUPAC Name |
5-(4-nitrophenyl)cyclohexane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-11-5-9(6-12(15)7-11)8-1-3-10(4-2-8)13(16)17/h1-4,9H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMGHIOOSOQCQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344960 |
Source
|
Record name | 5-(4-nitrophenyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Nitrophenyl)cyclohexane-1,3-dione | |
CAS RN |
55579-75-4 |
Source
|
Record name | 5-(4-nitrophenyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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